Mesityldiphenylphosphine

Steric parameter Triarylphosphine Cone angle proxy

Mesityldiphenylphosphine [PPh2(mes)] is a tertiary triarylphosphine ligand (C21H21P) in which one mesityl group (2,4,6-trimethylphenyl) replaces a phenyl ring of the benchmark ligand triphenylphosphine (PPh3). Single-crystal X-ray diffraction establishes that PPh2Mes crystallizes in the monoclinic space group P21/c with unit cell parameters a = 10.252(10) Å, b = 9.847(11) Å, c = 17.444(7) Å, β = 99.78(6)°, and Z = 4.

Molecular Formula C21H21P
Molecular Weight 304.4 g/mol
Cat. No. B12906401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesityldiphenylphosphine
Molecular FormulaC21H21P
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)P(C2=CC=CC=C2)C3=CC=CC=C3)C
InChIInChI=1S/C21H21P/c1-16-14-17(2)21(18(3)15-16)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3
InChIKeyKHRUDYGVHDZXEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mesityldiphenylphosphine (PPh2Mes): Structural and Physicochemical Baseline for Ligand Procurement Evaluation


Mesityldiphenylphosphine [PPh2(mes)] is a tertiary triarylphosphine ligand (C21H21P) in which one mesityl group (2,4,6-trimethylphenyl) replaces a phenyl ring of the benchmark ligand triphenylphosphine (PPh3). Single-crystal X-ray diffraction establishes that PPh2Mes crystallizes in the monoclinic space group P21/c with unit cell parameters a = 10.252(10) Å, b = 9.847(11) Å, c = 17.444(7) Å, β = 99.78(6)°, and Z = 4 [1]. The P–C bond distances average 1.833(1) Å across the mesitylphosphine series, and introduction of the mesityl substituent increases the individual C–P–C angles from approximately 103° (as in PPh3) to approximately 110°, with a concomitant flattening of the PC3 pyramid [1]. This compound occupies a distinct intermediate position between the unhindered PPh3 and the fully mesityl-substituted trimesitylphosphine (PMes3) in terms of steric demand.

Why Triphenylphosphine Cannot Substitute for Mesityldiphenylphosphine: Critical Steric and Coordination Consequences


Although mesityldiphenylphosphine is formally a substituted triphenylphosphine, the single ortho-disubstituted mesityl ring generates steric and electronic perturbations that fundamentally alter metal coordination behavior relative to PPh3. The increase in individual C–P–C angles from ~103° to ~110°—corresponding to a sum of C–P–C angles (Σ∠CPC) increase from ~309° to ~330°—is not a marginal steric adjustment; it is sufficient to switch the preferred copper(I) halide coordination geometry from tetrameric cubane [CuX(PPh3)]4 (four-coordinate Cu) to dimeric [(PPh2Mes)CuX]2 (three-coordinate Cu) at 1:1 stoichiometry [1][2]. Consequently, researchers and procurement specialists cannot treat PPh2Mes as a drop-in replacement for PPh3 or assume equivalent performance across the broader triarylphosphine class. The quantitative evidence below demonstrates exactly where PPh2Mes diverges from its closest analogs in measurable, structurally verified terms.

Quantitative Differentiation Evidence: Head-to-Head Data for Mesityldiphenylphosphine vs. Closest Phosphine Analogs


C–P–C Angle and Σ∠CPC: Quantified Steric Bulk of Mesityldiphenylphosphine vs. Triphenylphosphine

Single-crystal X-ray diffraction data from Blount et al. (1994) directly compare the geometry of PPh2Mes against the parent PPh3. The introduction of one mesityl group increases the individual C–P–C angles from approximately 103° (characteristic of PPh3) to approximately 110° in PPh2Mes [1]. Expressed as the sum of angles around phosphorus (Σ∠CPC), a metric validated by Boeré and Zhang (2005) as the primary measure of steric bulk for 15 triarylphosphines, PPh3 exhibits Σ∠CPC ≈ 309° while PPh2Mes exhibits Σ∠CPC ≈ 330° [1][2]. This steric increment is sufficient to induce a measurable flattening of the PC3 pyramid and represents an intermediate steric profile between PPh3 and the fully mesityl-substituted PMes3.

Steric parameter Triarylphosphine Cone angle proxy

Coordination Nuclearity Switch with Copper(I) Halides: Dimeric [(PPh2Mes)CuX]2 vs. Cubane [CuX(PPh3)]4

When reacted with copper(I) halides at 1:1 stoichiometry, PPh2Mes and PPh3 yield fundamentally different coordination architectures. PPh2Mes produces exclusively dimeric [(PPh2Mes)CuX]2 complexes in which each copper atom adopts a distorted trigonal PCuX2 coordination environment with bridging halides and three-coordinate copper(I) [1]. In contrast, PPh3 yields tetrameric cubane [CuX(PPh3)]4 structures with μ3-bridging halides and four-coordinate (PCuX3) copper [2]. This nuclearity switch—from tetramer to dimer—is a direct structural consequence of the increased steric demand of the mesityl group. All six [(PPh2Mes)CuX]2 complexes (X = Cl, Br, I) and their [(PPhMes2)CuX]2 counterparts crystallize as air-stable dimeric molecules [1].

Coordination chemistry Copper(I) halide Nuclearity control

Cu–P Bond Length Variation in [(PPh2Mes)CuX]2 vs. [(PPhMes2)CuX]2: Halide-Dependent Structural Trends

Within the same 1992 study by Bowmaker et al., Cu–P bond lengths were determined with high precision for both the PPh2Mes and PPhMes2 series across all three halides [1]. For the chloride complexes, Cu–P in [(PPh2Mes)CuCl]2 is 2.196(2) Å, which is 0.006 Å shorter than the 2.202(1) Å observed in [(PPhMes2)CuCl]2. For bromide complexes, the Cu–P distances are nearly identical: 2.198(3) Å for PPh2Mes vs. 2.197(3) Å for PPhMes2. For iodide complexes, [(PPh2Mes)CuI]2 exhibits two crystallographically independent Cu–P distances of 2.222(5) and 2.226(5) Å, while [(PPhMes2)CuI]2 shows values of 2.201(4) and 2.264(5) Å. The consistently shorter or comparable Cu–P bond in PPh2Mes chloride complexes suggests a marginally stronger metal–phosphorus interaction relative to the more sterically encumbered PPhMes2.

Metal–phosphorus bonding Copper(I) phosphine complexes Halide series

Silver(I) Iodide Adduct Stoichiometry: Unique 4:3 AgI:PPh2Mes Architecture Not Observed with PPh3

Effendy et al. (2022) reported the synthesis and structural characterization of 1:1 and 1:2 adducts of silver(I) salts with the hindered phosphine series PMes3, PPhMes2, and PPh2Mes [1]. A remarkable Ag(I)I:PPh2Mes adduct was isolated with a 4:3 (×2) AgI:L stoichiometry—a structural motif not observed for PPh3 under comparable conditions. This adduct comprises a pair of Ag4I4 cubane units, each associated with three phosphine ligands, fused through a central Ag4I4 four-membered ring to form a centrosymmetric array. In contrast, PPh3 typically forms 1:1 and 1:2 adducts with silver(I) salts without accessing this unique fused-cubane architecture [1]. The 4:3 stoichiometry reflects the specific steric profile of PPh2Mes, which is bulky enough to prevent higher phosphine coordination numbers yet sufficiently compact to permit the bridging motif that generates this polynuclear structure.

Silver(I) coordination Adduct stoichiometry Cubane structure

Σ∠CPC Steric Ranking Across the Triarylphosphine Series: Quantitative Positioning of PPh2Mes

Boeré and Zhang (2005) established Σ∠CPC (the sum of three C–P–C angles around phosphorus) as the primary quantitative steric descriptor for triarylphosphines, validating it against both crystallographic and computational (HF 6-31G(d)) structures across 15 compounds [1]. Within this framework, PPh2Mes (Σ∠CPC ≈ 330°) occupies a well-defined intermediate position: it is sterically more demanding than PPh3 (Σ∠CPC ≈ 309°) and P(o-tol)3 (tri-o-tolylphosphine), yet less encumbered than PPhMes2 and PMes3, and substantially less hindered than the 2,6-diisopropylphenyl-substituted phosphines that represent the upper extreme of triarylphosphine steric bulk. This quantitative ranking integrates the crystallographic data from Blount et al. (1994) [2] into a broader ligand design framework, confirming that PPh2Mes delivers precisely one-third of the maximum mesityl substitution possible in this series (one mesityl vs. three in PMes3).

Steric parameter Triarylphosphine ranking Ligand design

Validated Application Scenarios for Mesityldiphenylphosphine Based on Quantitative Differentiation Evidence


Precision Synthesis of Three-Coordinate Copper(I) Halide Dimers for Luminescence and Coordination Chemistry Studies

When a research program requires well-defined, air-stable dimeric copper(I) complexes with three-coordinate PCuX2 geometry—as opposed to the tetrameric cubanes obtained with PPh3—PPh2Mes is the ligand of choice. The Bowmaker et al. (1992) study demonstrates that PPh2Mes reliably yields dimeric [(PPh2Mes)CuX]2 across all three halides (Cl, Br, I), with Cu–P bond lengths precisely characterized at 2.196–2.226 Å [1]. This predictable coordination behavior, which diverges fundamentally from the cubane [CuX(PPh3)]4 motif, is directly attributable to the steric pressure exerted by the single mesityl substituent [1][2].

Ligand Screening for Intermediate Steric Demand in Homogeneous Catalysis Development

For catalyst optimization programs where PPh3 provides insufficient steric bulk (leading to poor selectivity or catalyst decomposition) but PMes3 is too hindered (suppressing substrate coordination), PPh2Mes offers a quantified intermediate steric profile. The Σ∠CPC value of ~330° for PPh2Mes—compared to ~309° for PPh3—represents a ~7% increase in steric demand [1][2]. This intermediate positioning, validated by the Boeré and Zhang (2005) class-level analysis of 15 triarylphosphines [2], makes PPh2Mes a rational screening candidate when incremental steric tuning is required.

Construction of Novel Polynuclear Silver(I) Architectures for Photoluminescent Materials

The unique 4:3 (×2) AgI:PPh2Mes adduct reported by Effendy et al. (2022)—comprising fused Ag4I4 cubane units in a centrosymmetric array—represents an architecture that is inaccessible with PPh3 [1]. Researchers developing luminescent polynuclear silver(I) materials or studying structure–property relationships in Group 11 metal clusters should procure PPh2Mes specifically when this fused-cubane topology is desired, as the steric profile of PPh2Mes is essential for templating this structural outcome.

Structure–Activity Relationship Studies Across the Mesitylphosphine Series (PPh3 → PPh2Mes → PPhMes2 → PMes3)

For systematic investigations correlating ligand steric parameters with catalytic or materials performance, PPh2Mes is an indispensable member of the homologous mesitylphosphine series. The crystallographically determined C–P–C angle progression (~103° → ~110° → progressively larger for PPhMes2 and PMes3) provides a structurally rigorous gradient of steric demand [1]. Procuring the complete series—including PPh2Mes as the critical first substitution step—enables quantitative structure–activity relationship (QSAR) studies that isolate steric effects from other variables.

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